molecular formula C11H14N2O3 B1585436 Phe-gly CAS No. 721-90-4

Phe-gly

Cat. No.: B1585436
CAS No.: 721-90-4
M. Wt: 222.24 g/mol
InChI Key: GLUBLISJVJFHQS-UHFFFAOYSA-N
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Description

Phe-Gly is a dipeptide formed from L-phenylalanine and glycine residues . It has a role as a metabolite and is functionally related to L-phenylalanine and glycine .


Synthesis Analysis

The synthesis of this compound involves solid-phase methodology . In one study, the small peptide sequence Acetyl-Pro-Ala-Phe-Gly-OH was synthesized via solid-phase peptide synthesis, purified, and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .


Molecular Structure Analysis

The molecular formula of this compound is C11H14N2O3 . Its molecular weight is 222.24 g/mol . The IUPAC name is 2-[[ (2 S )-2-amino-3-phenylpropanoyl]amino]acetic acid .


Chemical Reactions Analysis

Amino acids, including this compound, usually require derivatization to improve their separation and determination . The reaction of urea and amino acids generates carbamoyl amino acids along with the release of NH3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.24 g/mol . Its IUPAC name is 2-[[ (2 S )-2-amino-3-phenylpropanoyl]amino]acetic acid . The InChIKey is GLUBLISJVJFHQS-VIFPVBQESA-N .

Scientific Research Applications

Transdermal Delivery Enhancement

Phenylalanyl-glycine (Phe-Gly) has been studied for its enhanced transdermal delivery capabilities. Research by Yamamoto et al. (2003) showed that lipophilic derivatives of this compound, synthesized through chemical modification with various fatty acids, exhibited improved stability and permeability when applied to the skin. This enhancement in permeability was attributed to the protection of this compound from enzymatic degradation in the skin and increased partitioning to the stratum corneum (Yamamoto et al., 2003).

Self-Assembly in Neurodegenerative Diseases

The tripeptide sequence Lys-Phe-Gly (KFG), related to this compound, was researched by Moitra et al. (2017) for its association with neurodegenerative diseases. The study explored the self-assembly and morphology of this tripeptide at varying concentrations, revealing insights into its role in disease processes (Moitra et al., 2017).

Enhancement of Intestinal Membrane Permeability

Yamamoto et al. (2003) also investigated the impact of this compound and its lipophilic derivatives on intestinal membrane permeability. They found that acylation of this compound significantly enhanced its permeability across the intestinal membrane, suggesting potential applications in improving drug delivery through the gastrointestinal tract (Yamamoto et al., 2003).

Role in Nitrogen Metabolism in Soybean Crops

Teixeira et al. (2018) studied the application of amino acids, including Phe and Gly, in soybean crops. Their research indicated that these amino acids positively influenced nitrogen metabolism and productivity in soybean, suggesting a potential agricultural application for this compound (Teixeira et al., 2018).

Nanoparticle Detection in Biosensing Applications

Volmer and Avram (2015) explored the use of this compound in the context of biosensing applications. Their research involved the detection of magnetic nanoparticles, which can be employed as labels in biodetection, using planar Hall effect sensors. This study opens avenues for the utilization of this compound in advanced biosensing technologies (Volmer & Avram, 2015).

Mechanism of Action

Target of Action

Phe-gly, also known as H-PHE-GLY-OH, is a dipeptide composed of phenylalanine and glycineIt has been suggested that this compound may interact with protein kinases , and it may also have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Mode of Action

The interaction of this compound with its targets involves the formation of peptide bonds. The Phe residue in this compound can form contacts with the C-helix of the N-terminal lobe of protein kinases . This interaction can lead to changes in the conformation and activity of the target proteins, affecting their function.

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been suggested that this compound could be involved in the regulation of protein kinases , which play crucial roles in signal transduction pathways within cells. Additionally, this compound might be involved in various steps of carcinogenesis . .

Pharmacokinetics

It is known that the bioavailability of peptides depends on how readily they are digested by endopeptidases and their ability to pass through cell membranes These features are determined by the peptide’s chemical and physical structure

Result of Action

It is suggested that this compound can affect the function of target proteins, leading to changes in cellular processes . For instance, this compound might affect the activity of protein kinases, which could have downstream effects on signal transduction pathways within cells

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the environmental concentration of this compound and the occurrence of this compound in different ecological elements are strongly influenced by environmental and climatic conditions . Additionally, the overuse of this compound has prompted the search for alternatives, which is a topic of discussion in both the scientific community and civil society

Properties

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBLISJVJFHQS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315619
Record name Phenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

721-90-4
Record name Phenylalanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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